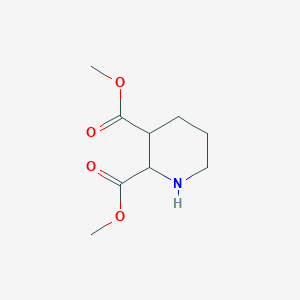

Dimethyl piperidine-2,3-dicarboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl piperidine-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-13-8(11)6-4-3-5-10-7(6)9(12)14-2/h6-7,10H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWDQUVZEXSBST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCNC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70567216 | |

| Record name | Dimethyl piperidine-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23580-75-8 | |

| Record name | Dimethyl piperidine-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dimethyl Piperidine 2,3 Dicarboxylate and Its Derivatives

Direct Synthesis Approaches

Direct synthesis strategies are centered on the conversion of functionalized pyridines into their corresponding piperidines. These methods are advantageous for their atom economy and often provide a more straightforward route to the desired products compared to multi-step synthetic sequences. Key among these approaches are the hydrogenation of the pyridine (B92270) ring and the reduction of specific functional groups on the pyridine precursor.

Hydrogenation of Functionalized Pyridines for Piperidine (B6355638) Ring Formation

Hydrogenation of the pyridine ring is a fundamental and widely employed method for the synthesis of piperidine derivatives. This process involves the addition of hydrogen across the double bonds of the aromatic ring, leading to the saturated piperidine structure. The reaction is typically carried out using a catalyst and a hydrogen source. The choice of catalyst and reaction conditions can significantly influence the efficiency and stereochemical outcome of the hydrogenation.

Catalytic hydrogenation is a powerful technique for the reduction of pyridines to piperidines. Various transition metal catalysts are effective for this transformation, including platinum, rhodium, ruthenium, and palladium. Palladium on carbon (Pd/C) is a commonly used heterogeneous catalyst due to its efficiency, stability, and ease of handling.

The hydrogenation of pyridine derivatives can be performed under a range of temperatures and pressures. For instance, the catalytic hydrogenation of substituted pyridines using PtO2 as a catalyst has been reported to proceed at room temperature under 50 to 70 bar of hydrogen pressure in glacial acetic acid. Rhodium-based catalysts, such as Rh2O3, have also been shown to be effective for the hydrogenation of functionalized pyridines under mild conditions (e.g., 5 bar H2, 40 °C). The choice of solvent can also play a crucial role. While acetic acid is a common solvent for these reactions, other solvents like trifluoroethanol have been successfully employed.

Table 1: Catalytic Hydrogenation of Pyridine Derivatives

| Catalyst | Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| PtO2 | Substituted Pyridines | H2 (50-70 bar), Acetic Acid, RT | Substituted Piperidines | - | |

| Rh2O3 | Carbonyl Pyridines | H2 (5 bar), TFE, 40 °C | Carbonyl Piperidines | Excellent | |

| Ru/C | Multi-substituted Pyridines | Mild Conditions | cis-Piperidines | >80% |

Achieving stereochemical control during the hydrogenation of substituted pyridines is a critical aspect, as the biological activity of piperidine derivatives is often dependent on their stereochemistry. The hydrogenation of multi-substituted pyridines typically results in the formation of the cis isomer as the major product. This is a common outcome for heterogeneous arene hydrogenation.

For example, the diastereoselective cis-hydrogenation of multi-substituted pyridines has been achieved using a heterogeneous ruthenium catalyst. This method provides the corresponding piperidines in high yields, typically greater than 80%, under mild conditions. The catalyst's robustness allows for its reuse without a significant loss of activity. The stereoselectivity is influenced by the steric hindrance of substituents on the pyridine ring, which directs the approach of hydrogen to the less hindered face of the molecule.

Reduction of Pyridine-2,3-dicarboxylate Precursors

The reduction of pyridine-2,3-dicarboxylate precursors offers an alternative route to piperidine-2,3-dicarboxylate derivatives. This approach focuses on the reduction of the pyridine ring while preserving the ester functionalities.

Sodium borohydride (B1222165) (NaBH4) is a versatile reducing agent, but it typically does not reduce aromatic esters under standard conditions. However, its reactivity can be enhanced by the addition of certain additives or by using specific solvent systems.

An unexpected reduction of dimethyl pyridine-2,3-dicarboxylate with sodium borohydride in ethanol (B145695) and tetrahydrofuran (B95107) has been reported, leading to the formation of 1,2,3,4-tetrahydrofuro[3,4-b]pyridin-5(7H)-one. This outcome highlights the complex reactivity that can arise during the reduction of highly functionalized pyridine derivatives. The proposed mechanism for this unusual reductive cyclization suggests a multi-step process involving initial reduction followed by intramolecular reactions.

The reduction of esters of nicotinic and isonicotinic acids to the corresponding alcohols with sodium borohydride has been achieved in the presence of aluminum chloride, although with some difficulty. This indicates that the presence of a Lewis acid can activate the ester group towards reduction by sodium borohydride.

Selective reduction strategies aim to reduce the pyridine ring while leaving other functional groups, such as esters, intact. This can be challenging due to the potential for over-reduction or side reactions.

Birch reduction protocols have been explored for the selective partial reduction of various heteroaromatic compounds. While there are reports on the Birch reduction of non-fused pyridine nuclei, the reduction of fused pyridine rings presents more challenges. For instance, attempts to partially reduce the pyridine ring of certain indolizine (B1195054) derivatives possessing an ester functionality resulted in decomposition. However, an indolizine with an ester group at the C-6 position underwent a smooth partial reduction.

The chemoselective hydrogenation of a pyridine core over a phenyl substituent has been observed with certain catalytic systems. This selectivity is crucial when synthesizing complex molecules with multiple reducible functional groups. Furthermore, δ-lactams carrying ester and amide functionalities have been prepared in moderate to high yields and high enantiomeric ratios through interrupted hydrogenation methods.

Reactions of Piperidine Derivatives with Dimethyl Carbonate

Dimethyl carbonate (DMC) is recognized as an environmentally friendly methylating and methoxycarbonylating agent. rsc.orgmdpi.com However, based on a review of the available scientific literature, the specific synthesis of dimethyl piperidine-2,3-dicarboxylate or its direct derivatives through the reaction of a corresponding piperidine precursor with dimethyl carbonate is not a prominently documented or standard methodology.

Chemoenzymatic Synthetic Routes

Chemoenzymatic strategies have become a cornerstone for the production of optically pure piperidine derivatives. These methods leverage the high selectivity of enzymes to resolve racemic mixtures, providing access to specific stereoisomers that are otherwise difficult to obtain through traditional chemical synthesis. A key substrate in this area is the racemic mixture of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate, which can be efficiently resolved to yield valuable chiral building blocks. researchgate.net

Enzymatic Resolution of Racemic Mixtures

Enzymatic resolution is a widely applied technique for separating enantiomers from a racemic mixture. This process utilizes an enzyme that selectively catalyzes a reaction on only one of the enantiomers, converting it into a different chemical species. This allows for the separation of the unreacted, enantiomerically pure starting material from the newly formed product. acs.org For piperidine dicarboxylate derivatives, lipases are the most commonly employed enzymes due to their stereoselectivity. mdpi.com

Candida antarctica Lipase (B570770) B (CALB) has been identified as a highly effective biocatalyst for the kinetic resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. researchgate.net The enzyme facilitates the enantioselective hydrolysis of the racemic diester. Specifically, CALB selectively hydrolyzes the (2R,3S)-enantiomer into its corresponding carboxylic acid monoester. researchgate.net This leaves the desired (2S,3R)-enantiomer of the dimethyl ester unreacted and in a highly enantiomerically pure form (ee >99%). acs.org The two compounds can then be easily separated, often by a simple organic phase extraction. researchgate.net

The CALB-catalyzed hydrolysis of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate follows typical Michaelis-Menten kinetics. acs.org Research has been conducted to define the kinetic parameters and optimize the reaction conditions to maximize efficiency.

Key optimization findings include:

Optimal Temperature: The ideal temperature range for the reaction is between 45–50 °C. acs.org

Optimal pH: The enzyme exhibits maximum activity at a pH of 7.5. acs.org

Reaction Time and Loading: On a preparative scale with an 8% (w/w) substrate loading and a 2:1 substrate-to-enzyme ratio, the reaction reaches completion in approximately 16 hours. acs.org This is a significant improvement over other enzymatic methods that could take up to 14 days. acs.org

Enzyme Recyclability: The soluble enzyme has been shown to be recyclable up to five times, which is a crucial factor for industrial-scale economic viability. researchgate.net

The kinetic parameters for the wild-type CALB have been determined under various conditions, as detailed in the table below.

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Vmax,obsd | 0.061 ± 0.008 M/h/g | 45 °C, pH 7.5 | acs.org |

| Km,obsd | 0.2 ± 0.045 M | 45 °C, pH 7.5 | acs.org |

| Vmax,obsd | 2472 units/g | 50 °C | researchgate.net |

| Km,obsd | 0.334 M | 50 °C | researchgate.net |

The success of the CALB-catalyzed resolution hinges on its remarkable selectivity.

Enantioselectivity: The enzyme demonstrates a high preference for one enantiomer over the other. This is quantified by the enantioselectivity value (E-value), which has been reported to be 80 under optimal conditions (45 °C and pH 7.5). acs.org This high E-value ensures that the unreacted (2S,3R)-diester can be recovered with an enantiomeric excess greater than 99%. acs.org

Regioselectivity: CALB also exhibits regioselectivity, meaning it preferentially acts on a specific functional group within the molecule. In the case of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate, the enzyme selectively hydrolyzes the ester group at the 3-position of the piperidine ring. acs.org Furthermore, studies have shown that the N-acetyl group is crucial for substrate recognition, as the corresponding dimethyl ester without N-acetylation was not accepted by the enzyme. acs.org

Engineered Enzyme Applications (e.g., CALB-I189K)

While wild-type CALB is effective, its application can be limited by low specific activity towards certain bulky esters. rsc.org To overcome this, protein engineering has been employed to create mutant versions of CALB with significantly enhanced catalytic properties. A semi-rational engineering approach led to the identification of the I189K mutant (mut-I189K), where the isoleucine at position 189 is replaced by lysine. rsc.org

This single amino acid substitution results in a dramatic improvement in catalytic performance without compromising the enzyme's high enantioselectivity. rsc.org The engineered CALB-I189K has demonstrated significant potential for large-scale industrial applications.

Key Performance Improvements of CALB-I189K:

Increased Activity: The specific activity of the CALB-I189K variant is increased by 286-fold compared to the wild-type enzyme. rsc.org

Enhanced Catalytic Efficiency: The catalytic efficiency (kcat/Km) of the mutant is 193 times greater than that of the wild-type CALB. rsc.org

Higher Yield and Productivity: Using the engineered enzyme, a 1 M substrate solution can be resolved to 49.9% conversion within just 5 hours, achieving a space-time yield of 583.8 g L⁻¹ d⁻¹. rsc.org

For industrial processes, the enzyme is often immobilized on a solid support. The CALB-I189K mutant has been successfully immobilized covalently onto an amino resin. figshare.com This immobilization improves thermal stability, with the immobilized enzyme showing a half-life of 247.5 hours at 30 °C. figshare.com The performance of the immobilized CALB-I189K has been evaluated in different reactor setups, demonstrating its robustness and efficiency for continuous or semi-continuous production. acs.org

| Reactor Type | Substrate Concentration | Average Productivity | Operational Stability | Source |

|---|---|---|---|---|

| Stirred Tank Reactor | 100 g L⁻¹ | 49.6 g L⁻¹ h⁻¹ | Stable for 50 cycles | acs.org |

| Recirculating Packed Bed Reactor (RPBR) | 100 g L⁻¹ | 59.4 g L⁻¹ h⁻¹ | Retained >85.7% activity after 50 cycles | acs.orgfigshare.com |

This efficient bioconversion process highlights the potential of using immobilized, engineered enzymes for the industrial production of chiral pharmaceutical precursors. figshare.com

Enhanced Catalytic Activity and Efficiency

The pursuit of more efficient synthetic routes for piperidine derivatives has led to significant advancements in catalyst performance. In the biocatalytic synthesis of piperidines, the catalytic efficiency of enzymes can be substantially improved through immobilization. For instance, studies on immobilized Candida antarctica lipase B (CALB) have shown that the immobilized form can be catalytically more efficient than the pure, soluble enzyme. rsc.org This enhancement is attributed to factors such as increased stability and altered enzyme conformation upon binding to a support matrix.

Similarly, in organometallic catalysis, the design of novel catalyst structures has a direct impact on their activity. Palladium-based assemblies used as catalyst precursors in cross-coupling reactions demonstrate that compositional and morphological differences significantly influence their catalytic performance. nih.gov The development of coordination polymers, such as those involving Cd(II), has also opened new avenues for catalysis. These polymers have shown notable catalytic activity in multicomponent reactions, for example, the coupling of benzaldehyde (B42025), phenylacetylene, and piperidine, with conversion rates of benzaldehyde reaching up to 90.9%. researchgate.net

Table 1: Comparison of Catalytic Efficiency

| Catalyst System | Reaction Type | Key Finding | Reference |

|---|---|---|---|

| Immobilized Candida antarctica lipase B (CALB) | Biocatalytic synthesis of piperidines | Immobilized lipase was catalytically more efficient than the pure lipase. | rsc.org |

| Palladium-based assemblies | Heck cross-coupling | Compositional and morphological differences directly impact catalytic activity. | nih.gov |

| Cd(II) coordination polymer | Three-component coupling reaction | Achieved up to 90.9% conversion of benzaldehyde. | researchgate.net |

Immobilization Techniques for Industrial Application

A variety of materials and methods are employed for immobilization. Common techniques include adsorption, covalent bonding, cross-linking, and entrapment within a polymer matrix. nih.gov Supports can range from natural polymers like agar (B569324) and alginate to synthetic resins and nanotubes. mdpi.comnih.gov For example, Candida antarctica lipase B (CALB) has been successfully immobilized onto magnetic halloysite (B83129) nanotubes (MHNTs). rsc.org This specific method resulted in a reusable catalyst that could be employed for up to ten consecutive cycles without a significant loss of activity. rsc.org Similarly, an aminopeptidase (B13392206) from Aspergillus oryzae was immobilized on methacrylic resins, retaining 48-67% of its activity and demonstrating reusability for over 10 cycles in batch reactions. biosynth.com

Batch and Semicontinuous Bioconversion Systems

The application of immobilized biocatalysts is versatile, fitting into various reactor configurations to optimize productivity. Both batch and continuous flow systems have been effectively utilized for the synthesis of piperidine derivatives. biosynth.com

In a batch system , the immobilized enzyme is mixed with the reactants in a vessel for a set period. Upon completion, the catalyst is recovered for reuse. Technologies like the SpinChem reactor simplify this recovery process. biosynth.com Preparative scale enzymatic resolutions have been successfully carried out in batch mode, for instance, in the production of (2S,3R)-Dimethyl 1-acetylpiperidine-2,3-dicarboxylate. acs.org

Semicontinuous or continuous flow systems involve packing the immobilized biocatalyst into a column or packed bed reactor (PBR). The reactant solution is then passed continuously over the catalyst bed. biosynth.com This setup offers advantages in terms of process intensification and consistent product quality. The use of PBRs with an upward flow can help avoid channeling effects, ensuring uniform contact between the substrate and the catalyst. biosynth.com Research has demonstrated the successful application of covalently immobilized mutant Candida antarctica lipase B in both batch and semicontinuous modes for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. acs.org

Deracemization Strategies

The production of enantiomerically pure piperidine derivatives is crucial for many pharmaceutical applications. One key strategy to achieve this is through the enzymatic kinetic resolution of a racemic mixture. This process utilizes an enzyme that selectively acts on one enantiomer, allowing for the separation of the two.

Synthesis of Substituted this compound Analogues

Strategies for Functional Group Introduction

The synthesis of substituted piperidine analogues involves a wide array of chemical strategies to introduce diverse functional groups onto the piperidine ring. These methods are essential for creating libraries of compounds with varied biological activities. ajchem-a.com

Common strategies include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step, are highly efficient for building molecular complexity. ajchem-a.com For example, a five-component cyclization cascade reaction has been used to construct highly substituted 2-hydroxy-2-trifluoromethylpiperidine analogues. ajchem-a.com

Metal-Catalyzed Reactions: Transition metals, particularly palladium and copper, are widely used to catalyze the formation of C-C and C-N bonds. ajchem-a.commdpi.com Palladium(II)-catalyzed reactions can achieve the synthesis of 2- and 2,6-substituted piperidines. ajchem-a.com Copper catalysts are employed in reactions like the KA2 coupling to create propargylamine (B41283) analogues bearing a quaternary carbon center. ajchem-a.com

Cyclization Reactions: Intramolecular cyclization of functionalized linear precursors is a fundamental approach. mdpi.com This can involve oxidative amination of non-activated alkenes catalyzed by gold(I) complexes or the cyclization of aminonitriles using reagents like DIBAL-H. mdpi.comnih.gov

Table 2: Selected Strategies for Functional Group Introduction

| Strategy | Catalyst/Reagent | Type of Analogue Produced | Reference |

|---|---|---|---|

| Five-component cyclization | NH4OAc | Polysubstituted 2-hydroxy-2-trifluoromethylpiperidines | ajchem-a.com |

| 1,3-chirality transition | PdCl2(CH3CN)2 | 2- and 2,6-substituted piperidines | ajchem-a.com |

| Oxidative amination | Gold(I) complex | Substituted piperidines with O-substituents | mdpi.com |

| Aminonitrile cyclization | DIBAL-H | Chiral piperidines | nih.gov |

Synthesis of N-Substituted Dimethyl Piperidine Dicarboxylates (e.g., N-Acetyl, N-Benzyl)

Modification at the nitrogen atom of the piperidine ring is a common strategy to synthesize analogues with distinct properties.

N-Acetyl Derivatives: The synthesis of N-acetyl piperidine dicarboxylates is often a key step in chemoenzymatic routes. For example, cis-(±)-Dimethylpiperidine-2,3-dicarboxylate can be produced by the reduction of dimethyl pyridine-2,3-dicarboxylate using a palladium on carbon (Pd/C) catalyst in the presence of acetic acid. researchgate.net This racemic intermediate is then acetylated to form cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate, which serves as the substrate for enzymatic resolution. acs.orgresearchgate.net

N-Benzyl Derivatives: The N-benzylation of the piperidine ring is another important transformation. A series of N-benzyl piperidine derivatives have been designed and synthesized for various biological evaluations. nih.gov The synthesis of optically active 2-(N-benzyl-N-methylamino)ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (Nicardipine) highlights a complex synthesis involving an N-benzylated fragment. nih.gov General synthetic routes to N-benzyl piperidines can involve the reaction of piperidine precursors with benzyl (B1604629) halides or reductive amination protocols. google.com

Diastereoselective and Enantioselective Synthesis of Analogues

The precise control of stereochemistry is a paramount challenge in the synthesis of complex molecules. For analogues of this compound, methodologies that establish specific diastereomeric and enantiomeric configurations are of high value.

One notable approach involves the use of chiral auxiliaries to induce asymmetry. For instance, enantiopure cis- and trans-piperidine-2,3-dicarboxylic acids have been synthesized via an aza-annulation reaction. This method employs (2S)-2-phenylglycinol as a chiral inductor, facilitating a δ-lactam formation through Stille's aza-annulation/hydrogenation procedure. The reaction between enamino esters and various acryloyl chlorides allows for the creation of diverse stereoisomeric cyclic amino diacids.

Another powerful strategy is asymmetric catalysis. A copper-catalyzed asymmetric cyclizative aminoboration has been developed to produce chiral 2,3-cis-disubstituted piperidines with high yields and excellent enantioselectivities. This method is advantageous due to its mild reaction conditions and good functional group tolerance. The catalytic system, typically employing a copper salt and a chiral bisphosphine ligand like (S, S)-Ph-BPE, enables the stereocontrolled formation of two consecutive chiral centers.

Furthermore, rhodium-catalyzed asymmetric reactions have proven effective. A reductive Heck reaction of arylboronic acids with a phenyl pyridine-1(2H)-carboxylate derivative, catalyzed by a rhodium complex with a chiral ligand such as (S)-Segphos, yields 3-substituted tetrahydropyridines with high enantioselectivity. Subsequent reduction provides access to a variety of enantioenriched 3-substituted piperidines. While this method focuses on 3-substituted piperidines, the principles of asymmetric carbometalation can be adapted for the synthesis of more complex substitution patterns.

The hydrogenation of substituted pyridines is a common method for accessing cis-piperidines. By starting with appropriately substituted pyridine precursors, hydrogenation can diastereoselectively yield the corresponding cis-piperidine derivatives. These can then be transformed into their trans-diastereoisomers through base-mediated epimerization, which proceeds via enolate formation and subsequent protonation. This strategy provides access to a range of regio- and diastereoisomers of substituted pipecolinates, which are analogues of this compound.

| Method | Key Features | Stereochemical Outcome | Catalyst/Reagent |

| Aza-annulation | Utilizes a chiral auxiliary for asymmetric induction. | Enantiopure cis and trans isomers. | (2S)-2-phenylglycinol |

| Asymmetric Aminoboration | Copper-catalyzed cyclization. | High enantioselectivity for cis-isomers. | Cu/(S, S)-Ph-BPE |

| Asymmetric Reductive Heck | Rhodium-catalyzed carbometalation. | High enantioselectivity for 3-substituted piperidines. | [Rh(cod)OH]₂ / (S)-Segphos |

| Pyridine Hydrogenation & Epimerization | Diastereoselective reduction followed by stereochemical inversion. | Access to both cis and trans diastereomers. | PtO₂ (hydrogenation), KHMDS (epimerization) |

Novel Synthetic Methodologies and Process Optimization

Recent advancements in synthetic organic chemistry have led to the development of novel methodologies that offer improved efficiency, safety, and sustainability. These approaches are increasingly being applied to the synthesis of complex heterocyclic compounds like this compound.

Various types of intramolecular cyclizations have been employed for piperidine ring formation, including those mediated by radicals, electrophiles, and transition metals. For instance, a nitro-Mannich reaction followed by a ring-closure condensation has been used for the diastereoselective synthesis of 2,3,6-trisubstituted piperidines. In this sequence, the initial Mannich reaction sets the stereochemistry at the 2- and 3-positions, which is then preserved during the subsequent cyclization.

Tandem reactions involving a Meyer-Schuster rearrangement of propargylic alcohols followed by an intramolecular aza-Michael addition have been developed for the synthesis of 2-carbonylmethyl substituted piperidines. This multimetallic catalyzed process efficiently constructs the piperidine ring with control over the substitution pattern.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The application of flow chemistry to the synthesis of piperidine derivatives is a growing area of interest.

A practical continuous flow reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents has been reported for the synthesis of enantioenriched α-substituted piperidines in high yields and diastereoselectivities within minutes. This demonstrates the potential of flow chemistry to accelerate reaction times and improve efficiency in the synthesis of chiral piperidines. While not specific to this compound, this methodology highlights the applicability of flow chemistry to the synthesis of substituted piperidines.

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, which can lead to dramatic reductions in reaction times, increased product yields, and improved purity. A one-pot synthesis of nitrogen-containing heterocycles, including piperidines, from alkyl dihalides and primary amines has been developed using microwave irradiation. This efficient cyclocondensation occurs in an aqueous medium, offering a greener alternative to traditional methods.

The synthesis of various piperidine-containing heterocyclic hybrids has also been achieved using microwave assistance. For example, the condensation of piperidine-substituted quinoline-3-carbaldehydes with thiosemicarbazides under microwave irradiation provides the corresponding thiosemicarbazones in excellent yields and short reaction times. These examples showcase the potential of microwave technology to expedite the synthesis of complex molecules containing the piperidine moiety.

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of piperidine synthesis, this includes the use of environmentally benign solvents, catalysts, and reaction conditions.

Chemical Reactivity and Transformation of Dimethyl Piperidine 2,3 Dicarboxylate

Ester Reactivity

The two methoxycarbonyl groups in Dimethyl piperidine-2,3-dicarboxylate are susceptible to various nucleophilic acyl substitution reactions typical of esters. These reactions include hydrolysis, transesterification, and reduction.

Hydrolysis of Ester Groups

The hydrolysis of the methyl ester groups to the corresponding carboxylic acids is a fundamental transformation of this compound. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, such as hydrochloric acid or sulfuric acid, and water, the ester groups are hydrolyzed to carboxylic acids. The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, also leads to the formation of the dicarboxylate salt. rsc.org Subsequent acidification of the reaction mixture yields the piperidine-2,3-dicarboxylic acid. researchgate.net This method is often preferred due to its typically faster reaction rates and irreversible nature.

Enzymatic Hydrolysis: In addition to chemical methods, enzymatic hydrolysis offers a mild and selective alternative. While specific studies on the 2,3-dicarboxylate isomer are not prevalent, research on the related dimethyl meso-piperidine-3,5-dicarboxylates has demonstrated the use of enzymes like pig liver esterase (PLE) for stereoselective hydrolysis. scilit.com A similar approach could potentially be applied to achieve selective hydrolysis of one of the two ester groups in this compound. researchgate.net

The conversion to the dicarboxylic acid is a critical step for further modifications, such as the formation of amides or other carboxylic acid derivatives. nih.gov

Transesterification Reactions

Transesterification is a process where the methyl groups of the diester are exchanged with another alkyl or aryl group from an alcohol. This reaction is typically catalyzed by an acid or a base.

Base-Catalyzed Transesterification: A common method involves reacting this compound with an excess of the desired alcohol in the presence of a catalytic amount of a strong base, such as sodium alkoxide (e.g., sodium ethoxide for conversion to the diethyl ester). google.com The equilibrium is driven towards the product by using the alcohol as the solvent.

Acid-Catalyzed Transesterification: Alternatively, an acid catalyst like sulfuric acid or p-toluenesulfonic acid can be employed. This method is also an equilibrium process and often requires the removal of methanol (B129727) to drive the reaction to completion.

This reaction is particularly useful for modifying the properties of the molecule, such as its solubility or reactivity, by introducing different ester functionalities. For instance, the transesterification of a similar compound, 2,5-furandicarboxylic acid dimethyl ester, with glycerol (B35011) demonstrates the conversion of a dimethyl ester to a different polyol ester. researchgate.net

Table 1: Comparison of Ester Hydrolysis and Transesterification Conditions

| Reaction | Catalyst | Reagents | Product | Key Feature |

| Acid-Catalyzed Hydrolysis | Strong Acid (e.g., HCl, H₂SO₄) | Water | Piperidine-2,3-dicarboxylic acid | Reversible reaction |

| Base-Catalyzed Hydrolysis | Strong Base (e.g., NaOH, KOH) | Water, then Acid | Piperidine-2,3-dicarboxylic acid | Irreversible saponification |

| Transesterification | Acid or Base (e.g., NaOEt) | Excess of another alcohol (e.g., Ethanol) | Dialkyl piperidine-2,3-dicarboxylate | Exchange of ester groups |

Reduction of Ester to Alcohol Functionalities

The ester groups of this compound can be reduced to primary alcohols, yielding piperidine-2,3-dimethanol. The choice of reducing agent is crucial for the success of this transformation.

Using Strong Reducing Agents: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for the complete reduction of esters to alcohols. The reaction is usually carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. This method is highly effective but non-selective, as LiAlH₄ can also reduce other functional groups.

Using Milder Reducing Agents: Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters. However, its reactivity can be enhanced by the addition of certain additives. For instance, the NaBH₄/I₂ system has been shown to reduce esters to alcohols. In some cases, unexpected cyclization reactions can occur. For example, the reduction of the related dimethyl pyridine-2,3-dicarboxylate with sodium borohydride can lead to the formation of a fused lactone, 1,2,3,4-tetrahydrofuro[3,4-b]pyridin-5(7H)-one, instead of the expected diol.

The resulting piperidine-2,3-dimethanol is a valuable intermediate for the synthesis of various ligands and pharmacologically active compounds.

Amine Reactivity

The secondary amine in the piperidine (B6355638) ring is a nucleophilic center and can readily undergo reactions such as alkylation and acylation. These reactions are fundamental for the synthesis of N-substituted piperidine derivatives.

N-Alkylation and Acylation Reactions

N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents, typically alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide). The reaction is usually carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate or triethylamine. The choice of solvent and temperature can influence the reaction rate and yield.

N-Acylation: Acylation of the secondary amine is readily achieved using acylating agents like acyl chlorides or acid anhydrides. researchgate.net For example, reaction with acetic anhydride (B1165640) in the presence of a base or a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) yields the N-acetyl derivative. acs.org This reaction is often high-yielding and proceeds under mild conditions. nih.gov The resulting N-acyl derivatives can be more stable and may have different biological activities compared to the parent amine.

Table 2: Common Reagents for N-Alkylation and N-Acylation

| Transformation | Reagent Class | Specific Example | Base/Catalyst |

| N-Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | K₂CO₃ |

| Alkyl Halide | Benzyl Bromide (BnBr) | Triethylamine (Et₃N) | |

| N-Acylation | Acid Anhydride | Acetic Anhydride (Ac₂O) | Pyridine (B92270) or DMAP |

| Acyl Chloride | Benzoyl Chloride (BzCl) | Triethylamine (Et₃N) |

Formation of Amides and Other Nitrogen-Containing Derivatives

The functional groups of this compound serve as handles for the synthesis of a variety of other nitrogen-containing compounds, most notably amides.

Amide Formation: The ester groups can be converted directly to amides through aminolysis. This reaction involves heating the diester with a primary or secondary amine. google.com The reaction can be slow and may require a catalyst, such as sodium methoxide, to proceed at a reasonable rate. Alternatively, the diester can first be hydrolyzed to the dicarboxylic acid, which is then coupled with an amine using standard peptide coupling reagents (e.g., DCC, EDC) to form the corresponding diamide. nih.gov

Synthesis of Other Nitrogen-Containing Heterocycles: The combination of the amine and ester functionalities in this compound makes it a precursor for the synthesis of more complex fused heterocyclic systems. For example, intramolecular reactions or reactions with bifunctional reagents can lead to the formation of bicyclic compounds. The reactivity of this compound is analogous to that of other piperidine derivatives which are widely used in the synthesis of alkaloids and other pharmacologically important molecules. mdma.chnih.gov The ability to form new carbon-nitrogen and carbon-carbon bonds allows for the construction of diverse molecular scaffolds. mdpi.com

Protection and Deprotection Strategies of the Amine

The secondary amine within the this compound structure presents a site for various chemical modifications. However, to achieve selectivity in reactions involving other parts of the molecule, protection of this amine is often a crucial first step. Common strategies involve the introduction of a protecting group that renders the amine nucleophilicity and basicity inert, and which can be later removed under specific conditions without affecting the rest of the molecule.

Common Amine Protecting Groups and Their Deprotection Conditions

| Protecting Group | Reagent for Protection | Deprotection Conditions |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Acidic conditions (e.g., trifluoroacetic acid (TFA), hydrochloric acid) masterorganicchemistry.comfishersci.co.uk |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (CbzCl) | Catalytic hydrogenation (e.g., H₂, Pd/C) masterorganicchemistry.com |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl | Basic conditions (e.g., piperidine) masterorganicchemistry.com |

| Dimethyl-1,3-dithian-2-ylmethoxycarbonyl (dM-Dmoc) | dM-Dmoc precursor | Oxidative conditions followed by a weak base beilstein-journals.org |

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in non-peptide chemistry due to its ease of introduction and removal. fishersci.co.uk Protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. fishersci.co.uk Deprotection is readily accomplished under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which cleave the carbamate (B1207046) to release the free amine. masterorganicchemistry.comfishersci.co.uk

The benzyloxycarbonyl (Cbz) group is another widely used protecting group. It is introduced using benzyl chloroformate (CbzCl). The key advantage of the Cbz group is its stability to acidic and basic conditions, allowing for a wide range of subsequent reactions. Deprotection is typically achieved through catalytic hydrogenation, which cleaves the benzyl group. masterorganicchemistry.com

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is particularly useful in syntheses where acid-labile groups are present, as it is stable to acidic conditions. It is introduced using Fmoc-Cl and removed under mild basic conditions, commonly with a solution of piperidine. masterorganicchemistry.com

A less common but noteworthy protecting group is the dimethyl-1,3-dithian-2-ylmethoxycarbonyl (dM-Dmoc) group . This group offers orthogonality to many other protecting groups as it is removed under oxidative conditions followed by treatment with a weak base. beilstein-journals.org This allows for selective deprotection in the presence of acid- or base-labile groups. beilstein-journals.org

The selection of a suitable protection and deprotection strategy is a critical aspect of the synthetic design when working with this compound, enabling chemists to selectively perform reactions at other positions of the molecule while the amine functionality is temporarily masked.

Reactions Involving the Piperidine Ring

The piperidine ring of this compound is a versatile scaffold that can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These reactions can modify the ring's structure and substituents, leading to compounds with altered chemical and physical properties.

Oxidation of the piperidine ring can lead to the formation of various products, depending on the oxidant and reaction conditions. For instance, oxidation can introduce a carbonyl group, leading to the formation of a piperidin-2-one derivative. researchgate.net The oxidation of 2,6-diphenylpiperidine-4-one by acid permanganate (B83412) has been studied, revealing that the reaction rate is influenced by the solvent composition. iosrjournals.org Specifically, increasing the proportion of acetic acid in an aqueous solution significantly increases the rate of oxidation. iosrjournals.org This suggests that the polarity of the medium plays a crucial role in the oxidation process.

Decarboxylation, the removal of a carboxyl group, can be a key transformation for modifying the structure of this compound. The stability of carboxylate groups can be highly dependent on the solvent environment. For example, the decarboxylation of 1,3-dimethylimidazolium-2-carboxylate (B1245923) is significantly influenced by the polarity of the solvent, with more polar mediums leading to slower decarboxylation rates. researchgate.net While this specific example is not on the piperidine system, it highlights the general principle that solvent effects can be critical in decarboxylation reactions. researchgate.net The reaction often proceeds through the formation of a carbene intermediate, which is then protonated by a protic species in the solvent. researchgate.net

The piperidine ring can undergo ring-opening reactions under specific conditions. For instance, N-substituted piperidines with an allylic chain alpha to the nitrogen can be opened by treatment with strong bases to yield 1,3-dienes. researchgate.net Photochemical methods can also be employed for ring-opening. Oxidative cleavage of the piperidine ring has been achieved by exposure to visible light in the presence of a photosensitizer like Methylene (B1212753) Blue and a nucleophile such as water, resulting in the formation of aldehydes. researchgate.net

Conversely, ring-expansion reactions can transform the six-membered piperidine ring into a larger heterocyclic system. A notable example is the reaction of a hexahydroazepine derivative with dimethyl acetylenedicarboxylate (B1228247), which leads to a nine-membered azonine (B14745161) ring. nih.gov This type of reaction proceeds through a series of tandem transformations and can be influenced by steric factors. nih.gov Such ring expansions are valuable for accessing novel heterocyclic scaffolds.

The piperidine ring, or its derivatives, can participate in cycloaddition reactions to form more complex polycyclic structures. For example, the reaction of enamines with dimethyl acetylenedicarboxylate can lead to the formation of pyrrolizines through the intramolecular capture of 1,4-dipolar intermediates. amanote.com Similarly, [3 + 2] cycloaddition reactions involving azomethine ylides are a powerful method for constructing fused tricyclic compounds based on a pyrrolo[2,1-a]isoquinoline (B1256269) scaffold. mdpi.com These reactions are often highly efficient and provide a straightforward route to complex molecular architectures. mdpi.com

Direct functionalization of C-H bonds is a powerful and increasingly utilized strategy in organic synthesis. For piperidine derivatives, C-H functionalization can introduce new substituents at various positions on the ring. Palladium-catalyzed C(sp³)–H arylation has been demonstrated at the C4 position of piperidines using directing groups like aminoquinoline amides. acs.org This method allows for the formation of new carbon-carbon bonds at otherwise unreactive positions. The regioselectivity of these reactions can be influenced by steric and electronic factors. acs.org Additionally, α-C-H arylation of cyclic aliphatic amines like piperidine can be achieved through the conversion of the amine to an α-ketoamide derivative, followed by a palladium-catalyzed reaction.

Applications of Dimethyl Piperidine 2,3 Dicarboxylate in Organic Synthesis and Medicinal Chemistry

Building Block in Complex Molecule Synthesis

The unique structural features of dimethyl piperidine-2,3-dicarboxylate, including its stereochemical potential and multiple reactive sites, establish it as a premier building block for constructing intricate molecular architectures. Organic chemists utilize this compound as a scaffold to introduce complexity and control stereochemistry in the synthesis of high-value molecules.

This compound is a key precursor in the synthesis of important pharmaceutical intermediates, particularly those requiring a specific stereochemistry for their biological activity. Its piperidine (B6355638) core is a common motif in many drug molecules, and the dicarboxylate functionality allows for extensive chemical modification.

The most prominent application of this compound is in the industrial production of the fourth-generation fluoroquinolone antibiotic, Moxifloxacin. researchgate.netnih.gov It is the starting point for creating the chiral side chain that is essential for Moxifloxacin's potent antibacterial activity. researchgate.netresearchgate.net The synthetic pathway involves the reduction of dimethyl pyridine-2,3-dicarboxylate to yield cis-(±)-Dimethylpiperidine-2,3-dicarboxylate. researchgate.netresearchgate.net This racemic mixture is then N-acetylated to form cis-dimethyl 1-acetylpiperidine-2,3-dicarboxylate, which undergoes a crucial enzymatic resolution step. researchgate.netresearchgate.net This process selectively isolates the desired (2S,3R)-enantiomer, which is a valuable intermediate for Moxifloxacin. researchgate.netsemanticscholar.org This enantiomerically pure compound is then converted into (4aS,7aS)‐octahydro‐1H‐pyrrolo[3,4‐b]pyridine, an expensive and critical building block in the final assembly of the Moxifloxacin molecule. researchgate.netresearchgate.net

The synthesis of (S,S)-2,8-diazabicyclo[4.3.0]nonane is a key strategic step in the production of Moxifloxacin, and it originates from this compound. researchgate.netevitachem.com A highly efficient chemo-enzymatic method has been developed and optimized for this purpose. researchgate.netresearchgate.net The process begins with the enzymatic resolution of cis-dimethyl 1-acetylpiperidine-2,3-dicarboxylate, which is derived from this compound. researchgate.netresearchgate.net This resolution is catalyzed by immobilized Candida antarctica lipase (B570770) B (CALB), which selectively hydrolyzes the (2R,3S)-enantiomer, leaving the desired (2S,3R)-enantiomer unreacted. researchgate.net This enantiomerically pure diester is then carried through a series of chemical transformations to yield the target (S,S)-2,8-diazabicyclo[4.3.0]nonane, a crucial chiral intermediate for Moxifloxacin. researchgate.netevitachem.com The efficiency of this enzymatic step is critical for the economic viability of the large-scale industrial production of the antibiotic. researchgate.netresearchgate.net

Table 1: Chemo-Enzymatic Resolution for Moxifloxacin Intermediate Synthesis

| Step | Substrate | Key Reagent / Catalyst | Product | Significance |

| Hydrogenation | Dimethyl pyridine-2,3-dicarboxylate | H₂, Pd/C, Acetic Acid | cis-(±)-Dimethylpiperidine-2,3-dicarboxylate | Creates the core piperidine ring from a pyridine (B92270) precursor. researchgate.netresearchgate.net |

| N-Acetylation | cis-(±)-Dimethylpiperidine-2,3-dicarboxylate | Acetylating Agent | cis-Dimethyl 1-acetylpiperidine-2,3-dicarboxylate | Prepares the substrate for enzymatic resolution. researchgate.net |

| Enzymatic Resolution | cis-Dimethyl 1-acetylpiperidine-2,3-dicarboxylate | Immobilized Candida antarctica lipase B | (2S,3R)-Dimethyl 1-acetylpiperidine-2,3-dicarboxylate (unreacted) and (2R,3S)-carboxylic acid (hydrolyzed) | Achieves high enantioselectivity, isolating the key chiral building block. researchgate.net |

| Cyclization | (2S,3R)-Dimethyl 1-acetylpiperidine-2,3-dicarboxylate | Multi-step chemical transformations | (S,S)-2,8-diazabicyclo[4.3.0]nonane | Forms the bicyclic amine side chain for Moxifloxacin. researchgate.netevitachem.com |

The piperidine ring is a fundamental structural motif present in a vast number of naturally occurring alkaloids, many of which exhibit significant biological activity. researchgate.netntu.edu.sg this compound serves as a valuable chiral building block for the synthesis of these complex natural products. Its pre-formed ring and functional handles allow for stereocontrolled elaboration into more complex structures. Synthetic strategies can leverage the dicarboxylate groups for ring-closing metathesis, intramolecular cyclizations, and coupling reactions to construct the intricate polycyclic systems characteristic of bis(piperidine) alkaloids and other related families. nih.gov The controlled functionalization of the piperidine core provided by this intermediate is a key step toward the total synthesis of various piperidine and quinolizidine (B1214090) alkaloids. ntu.edu.sgnih.gov

Beyond its role in synthesizing established drug molecules, this compound is a platform for creating novel and diverse heterocyclic systems. The diester functionality can be manipulated to participate in a variety of cyclization reactions. For instance, reactions with dinucleophiles can lead to the formation of fused bicyclic systems, such as pyrrolidines fused to the piperidine core. mdpi.commdpi.com The ester groups can be converted to other functionalities, such as amides or nitriles, which can then undergo intramolecular reactions to form new rings. ntu.edu.sg This versatility allows chemists to access a wide range of polyheterocyclic scaffolds from a single, readily available starting material, which is a powerful strategy in discovery chemistry for generating libraries of new compounds with potential biological activities. mdpi.comnih.gov

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. Functionalized piperidines are attractive substrates for MCRs designed to rapidly build molecular diversity. researchgate.net While specific examples detailing the use of this compound itself in MCRs are not extensively documented, its structure is well-suited for such transformations. For example, the secondary amine can act as one component, while the ester groups can be modified to participate as another reactive partner in reactions like the Ugi or Passerini reactions. nih.govmdpi.com This approach enables the efficient assembly of complex piperidine-containing scaffolds, which are valuable in the synthesis of natural product analogues and libraries for drug discovery. nih.govresearchgate.net

Synthesis of Pharmaceutical Intermediates

Medicinal Chemistry Research

The piperidine ring is a fundamental scaffold in medicinal chemistry, present in a multitude of pharmaceuticals and biologically active compounds. nih.gov this compound, as a disubstituted piperidine, represents a versatile building block for the synthesis of novel therapeutic agents. Its stereochemistry and functional groups offer opportunities for creating diverse molecular architectures with potential for a wide range of biological activities.

Design of Chiral Piperidine Scaffolds in Drug Design

Chiral piperidine scaffolds are highly valued core structures in the development of pharmaceuticals. researchgate.netdoaj.org The introduction of chirality into piperidine-containing molecules can significantly influence their therapeutic efficacy and safety profile. researchgate.net Chiral 2,3-cis-disubstituted piperidine moieties, such as the one in this compound, are considered privileged structural motifs in drug discovery, appearing in over 6,000 natural products and more than 300,000 therapeutic agents and intermediates. nih.gov

The strategic incorporation of chiral piperidine scaffolds, derivable from starting materials like this compound, can offer several advantages in drug design: researchgate.netdoaj.org

Modulation of Physicochemical Properties: The three-dimensional arrangement of substituents on the chiral piperidine ring can be used to fine-tune properties like solubility and lipophilicity, which are critical for drug absorption and distribution.

Enhancement of Biological Activities and Selectivity: The specific stereochemistry of a molecule often dictates its binding affinity and selectivity for a biological target. Chiral scaffolds can orient key functional groups in a precise manner to optimize interactions with enzymes or receptors, leading to enhanced potency and reduced off-target effects. researchgate.net

Improvement of Pharmacokinetic Properties: The metabolic stability and clearance of a drug can be influenced by its stereochemistry. Utilizing chiral piperidine building blocks allows for the development of compounds with more favorable pharmacokinetic profiles. researchgate.netdoaj.org

Reduction of hERG Toxicity: The hERG potassium channel is a critical antitarget in drug development due to the risk of cardiac arrhythmias. The introduction of chiral piperidine scaffolds has been shown to be a promising strategy for mitigating hERG-related toxicity. researchgate.netdoaj.org

The synthesis of enantiomerically pure 2,3-disubstituted piperidines is a key challenge, making compounds like this compound valuable precursors for accessing these complex and pharmaceutically relevant structures. nih.gov

Investigation of Potential Biological Activities

The piperidine nucleus is a versatile scaffold known to be associated with a broad spectrum of biological activities. nih.govnwmedj.orgresearchgate.net Derivatives incorporating this heterocyclic ring have been explored for various therapeutic applications. The functional groups of this compound serve as handles for chemical modification, enabling the exploration of numerous potential biological effects.

Piperidine derivatives have been extensively investigated as inhibitors of various enzymes, playing crucial roles in different disease pathologies. The this compound framework can be elaborated to target specific enzyme active sites.

For instance, benzimidazole-based piperidine hybrids have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. mdpi.com Other studies have focused on developing piperidine-containing molecules as dual inhibitors of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH), which are targets for anti-inflammatory therapies with reduced cardiovascular side effects. derpharmachemica.comresearchgate.net The structure-activity relationships derived from these studies can guide the design of new inhibitors based on the this compound scaffold.

| Enzyme Target | Piperidine Derivative Class | Potential Therapeutic Area | Observed Effect |

|---|---|---|---|

| Acetylcholinesterase (AChE) / Butyrylcholinesterase (BuChE) | Benzimidazole-based piperidine hybrids | Alzheimer's Disease | Inhibition with IC50 values in the micromolar range. mdpi.com |

| Cyclooxygenase-2 (COX-2) / Soluble Epoxide Hydrolase (sEH) | Piperidine-1-carboxamide derivatives | Inflammation | Potent dual inhibition with IC50 values in the nanomolar to micromolar range. derpharmachemica.comresearchgate.net |

| MDM2-p53 Interaction | Piperidinone inhibitors | Cancer | Potent and selective inhibition of protein-protein interaction. acs.org |

The piperidine scaffold is a common feature in ligands that modulate the function of various receptors in the central nervous system and periphery. Research has demonstrated the ability of piperidine derivatives to interact with a range of receptor types. For example, specific 2,6-disubstituted piperidines have been shown to interact with the ion channel associated with the nicotinic cholinergic receptor complex. nih.gov Furthermore, derivatives of other heterocyclic systems have been shown to act as allosteric modulators of receptors like the mu opioid receptor, suggesting that complex piperidine-containing structures can achieve nuanced control over receptor signaling. nih.gov These findings highlight the potential for derivatives of this compound to be developed as modulators for various receptor systems, which are key targets in pharmacology. unife.it

| Receptor Target | Piperidine Derivative Class | Observed Interaction |

|---|---|---|

| Nicotinic Cholinergic Receptor | 2-Methyl-6-n-undecanyl piperidines | High-affinity binding to the ion channel site. nih.gov |

| Mu Opioid Receptor | Salvinorin A derivatives (non-piperidine, but illustrates allosteric modulation) | Allosteric modulation and biased agonism. nih.gov |

The emergence of antibiotic resistance has spurred the search for new antimicrobial agents. academicjournals.org Piperidine derivatives have been identified as a promising class of compounds with potential antibacterial and antifungal activities. biointerfaceresearch.com Various studies have demonstrated the antimicrobial efficacy of novel synthesized piperidine compounds against a range of pathogens.

For example, certain piperidine derivatives have shown significant inhibitory activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. biointerfaceresearch.com The antimicrobial activity can be tuned by modifying the substituents on the piperidine ring. Some derivatives exhibit broad-spectrum activity, while others are more selective. academicjournals.orgresearchgate.net Research into piperidinothiosemicarbazones has shown potent activity against Mycobacterium tuberculosis, including resistant strains. nih.gov This body of research supports the investigation of novel compounds derived from this compound as potential leads for new antimicrobial drugs.

| Microorganism | Piperidine Derivative Class | Observed Activity |

|---|---|---|

| Staphylococcus aureus (Gram-positive) | Various synthetic piperidines | Active, with some compounds showing good inhibition. biointerfaceresearch.com |

| Escherichia coli (Gram-negative) | Various synthetic piperidines | Active against this pathogen. biointerfaceresearch.com |

| Bacillus cereus, Bacillus subtilis | Substituted piperidines | Strong inhibitory activity observed for some derivatives. academicjournals.orgresearchgate.net |

| Mycobacterium tuberculosis | Piperidinothiosemicarbazones | Significant activity against standard and resistant strains. nih.gov |

| Aspergillus niger, Candida albicans | Substituted piperidines | Varying degrees of antifungal inhibition. academicjournals.orgresearchgate.net |

The parent acid of this compound, namely piperidine-2,3-dicarboxylic acid (PDA), has been studied for its effects on ionotropic glutamate (B1630785) receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. medchemexpress.comnih.gov The NMDA receptor is a crucial target in neuroscience research due to its role in synaptic plasticity, learning, and memory, as well as its implication in various neurological disorders. nih.gov

Specifically, (±)-cis-2,3-piperidine dicarboxylic acid has been identified as a partial agonist at the NMDA receptor. nih.gov In studies using rat cerebellar slices, it was shown to stimulate cyclic GMP formation, an effect that is characteristic of NMDA receptor activation. nih.gov This stimulation was completely blocked by a specific NMDA antagonist, confirming its action at this receptor. nih.gov Additionally, cis-piperidine-2,3-dicarboxylic acid acts as a non-specific antagonist of NMDA, AMPA, and kainate receptors, highlighting its complex pharmacology as a broad-spectrum excitatory amino acid receptor ligand. medchemexpress.comnih.gov This dual activity as both a partial agonist and antagonist makes the piperidine-2,3-dicarboxylic acid scaffold an interesting template for developing more selective NMDA receptor modulators.

Development of New Drug Candidates

The stereochemistry of this compound makes it a crucial starting material for the synthesis of enantiomerically pure drug candidates and complex intermediates. Through chemoenzymatic resolution, specific stereoisomers of the compound can be isolated, paving the way for the development of targeted therapeutics.

The N-acetylated form of cis-dimethyl piperidine-2,3-dicarboxylate has been shown to be a suitable substrate for enzymatic hydrolysis. This process allows for the separation of enantiomers, which serve as precursors to distinct bioactive molecules. For instance, the (2R,3S) configuration is a valuable intermediate for the synthesis of neuromediator analogues. Concurrently, the corresponding (2S,3R) enantiomer is utilized in the synthesis of (4aS,7aS)‐octahydro‐1H‐pyrrolo[3,4‐b]pyridine, a key and high-value building block in the production of the broad-spectrum antibiotic, Moxifloxacin.

Furthermore, this piperidine derivative is instrumental in the synthesis of analogues of epibatidine (B1211577), a potent non-opioid analgesic alkaloid. The rigid azabicyclo[2.2.1]heptane core of epibatidine can be constructed using synthetic routes that employ piperidine precursors, allowing for the development of novel nicotinic acetylcholine (B1216132) receptor (nAChR) agonists.

| Precursor/Intermediate Derived From this compound | Therapeutic Area/Target Application |

| (2R,3S)-piperidine-2,3-dicarboxylate derivative | Neuromediator Analogues |

| (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine | Antibiotics (Moxifloxacin) |

| Epibatidine Analogues | Non-opioid Analgesics (nAChR agonists) |

Modulation of Physicochemical Properties in Drug Design

A central goal in drug design is the optimization of a molecule's physicochemical properties to enhance its absorption, distribution, metabolism, and excretion (ADME) profile. The structure of this compound offers inherent advantages for this purpose. The presence of two electron-withdrawing methyl ester groups at the C-2 and C-3 positions significantly reduces the basicity of the piperidine nitrogen atom.

In medicinal chemistry, high basicity in drug candidates can lead to off-target effects and poor pharmacokinetic properties. Reducing the pKa of a nitrogen-containing heterocycle is a common strategy to mitigate these risks. The inductive effect of the ester carbonyls in this compound achieves this modulation, making it a more favorable scaffold compared to simple alkyl-substituted piperidines. This reduced basicity ensures that the molecule is less likely to be protonated at physiological pH, which can improve its ability to cross cellular membranes.

Enhancing Biological Activities and Selectivity

The biological activity of chiral molecules is often highly dependent on their specific stereoconfiguration. The defined stereochemistry of this compound allows for the synthesis of compounds with high biological activity and target selectivity. The cis-isomer of the parent acid, piperidine-2,3-dicarboxylate, has been identified as a preferential antagonist for the kainate (GC2) glutamate receptor subtype, demonstrating the importance of stereochemistry for selective receptor interaction.

The ability to resolve racemic cis-dimethyl piperidine-2,3-dicarboxylate into its constituent enantiomers is critical for developing selective drugs. As one enantiomer may be used to produce an antibiotic intermediate and the other a neuromediator analogue, it highlights how this single chiral precursor can be leveraged to generate molecules with entirely different and highly specific biological functions. This enantiomeric separation is key to maximizing on-target activity while minimizing potential side effects associated with the inactive or off-target enantiomer.

Improving Pharmacokinetic Properties

The pharmacokinetic profile of a drug candidate is directly influenced by its physicochemical properties. The structural features of this compound provide a strong foundation for building molecules with favorable ADME characteristics. As discussed, the reduced basicity of the piperidine nitrogen can lead to improved absorption and distribution.

Furthermore, the ester functionalities offer synthetic handles for further modification. These esters can be hydrolyzed to the corresponding dicarboxylic acid or converted to amides and other functional groups. Such modifications allow medicinal chemists to fine-tune solubility, hydrogen bonding capacity, and metabolic stability, all of which are critical determinants of a drug's pharmacokinetic behavior. For example, converting an ester to an amide can introduce a hydrogen bond donor, potentially improving solubility and target engagement, while also altering the molecule's susceptibility to metabolic enzymes like esterases.

Reducing Cardiac hERG Toxicity

A significant hurdle in drug development is the potential for candidates to block the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to life-threatening cardiac arrhythmias. A primary cause of hERG channel blockade is the interaction of basic nitrogen atoms in drug molecules with the channel's pore. Consequently, a key strategy to mitigate this risk is the reduction of a compound's basicity and lipophilicity.

The piperidine ring is a common motif in many drugs but can contribute to hERG liability if the nitrogen atom is highly basic. This compound is an advantageous building block for addressing this challenge. The electron-withdrawing nature of the two adjacent ester groups substantially lowers the pKa of the piperidine nitrogen, making it significantly less basic than typical aliphatic amines. By incorporating this scaffold, medicinal chemists can design new drug candidates with a markedly reduced potential for hERG channel inhibition from the outset.

| Strategy for hERG Toxicity Reduction | Relevance of this compound |

| Reduction of Basicity | The two electron-withdrawing ester groups significantly lower the pKa of the piperidine nitrogen. |

| Reduction of Lipophilicity | The ester groups add polarity compared to alkyl substituents, helping to control overall lipophilicity. |

| Introduction of Polar Groups | The two ester groups are polar functionalities that can engage in favorable interactions, steering the molecule away from the hydrophobic regions of the hERG channel pore. |

| Conformational Restriction | The disubstituted ring structure provides a degree of conformational rigidity that can be exploited to design molecules that do not fit optimally into the hERG channel binding site. |

Agrochemical Applications

Information regarding the specific application of this compound in the formulation of agricultural chemicals is not available in the reviewed scientific literature.

Synthesis of Agrochemical Intermediates

This compound serves as a valuable precursor in the synthesis of key agrochemical intermediates, primarily through its conversion to pyridine-2,3-dicarboxylic acid. This dicarboxylic acid is a fundamental building block for a significant class of herbicides. The synthetic pathway involves a two-step process: the dehydrogenation of the piperidine ring to form an aromatic pyridine ring, followed by the hydrolysis of the ester groups.

The initial and critical step is the aromatization of the this compound ring to yield dimethyl pyridine-2,3-dicarboxylate. This transformation is typically achieved through catalytic dehydrogenation. While specific literature detailing the dehydrogenation of this compound is not abundant, the process is analogous to well-established methods for the dehydrogenation of other piperidine derivatives. This reaction generally involves heating the piperidine compound in the presence of a metal catalyst. Catalysts based on noble metals such as palladium, platinum, or ruthenium, often supported on carbon or alumina, are highly effective for this type of transformation. The reaction expels hydrogen gas to form the thermodynamically stable aromatic pyridine ring.

Following the successful aromatization, the resulting dimethyl pyridine-2,3-dicarboxylate undergoes hydrolysis to yield pyridine-2,3-dicarboxylic acid, also known as quinolinic acid. This is a standard ester hydrolysis reaction, which can be carried out under either acidic or basic conditions. Typically, this involves heating the diester with an aqueous solution of a strong acid, like hydrochloric acid or sulfuric acid, or a strong base, such as sodium hydroxide (B78521). Subsequent neutralization of the reaction mixture allows for the isolation of the pyridine-2,3-dicarboxylic acid.

Pyridine-2,3-dicarboxylic acid is a crucial intermediate in the production of imidazolinone herbicides, a class of potent, broad-spectrum herbicides. These herbicides function by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. The synthesis of imidazolinone herbicides from pyridine-2,3-dicarboxylic acid involves the formation of an anhydride (B1165640), which is then reacted with an appropriate aminocarboxamide to construct the characteristic imidazolinone ring fused to the pyridine core. A prominent example of a herbicide synthesized from this intermediate is Imazapyr, which is widely used for the control of a broad range of weeds, including terrestrial annual and perennial grasses and broadleaf weeds.

Below is a data table summarizing the key reaction steps in the conversion of this compound to the agrochemical intermediate, pyridine-2,3-dicarboxylic acid.

| Step | Reactant | Product | Reaction Type | Typical Reagents and Conditions |

| 1 | This compound | Dimethyl pyridine-2,3-dicarboxylate | Catalytic Dehydrogenation (Aromatization) | Pd/C, Pt/C, or Ru/C catalyst; High temperature; Inert atmosphere |

| 2 | Dimethyl pyridine-2,3-dicarboxylate | Pyridine-2,3-dicarboxylic acid | Hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH); Heat |

Advanced Characterization and Computational Studies

Spectroscopic Characterization of Dimethyl Piperidine-2,3-dicarboxylate and its Derivatives

Spectroscopic analysis provides fundamental information regarding the connectivity, functional groups, and electronic environment of the molecule.

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound, allowing for the unambiguous assignment of proton and carbon signals and the determination of the relative stereochemistry of the substituents (cis vs. trans).

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, connectivity, and stereochemical arrangement of hydrogen atoms. The signals for the methoxycarbonyl (-COOCH₃) groups typically appear as sharp singlets around 3.7 ppm. The protons on the piperidine (B6355638) ring (H2 to H6) resonate in the range of approximately 1.5 to 3.5 ppm. The precise chemical shifts and, crucially, the coupling constants (J-values) between adjacent protons are diagnostic for the stereochemistry. For instance, the magnitude of the coupling constant between the protons at C2 and C3 can help differentiate between diastereomers. In the cis isomer, where one substituent is axial and the other is equatorial, the coupling constant will differ from the trans isomer, where both substituents can be either diaxial or diequatorial. Analysis of J-values is a standard method for confirming the relative stereochemistry of substituted piperidines. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbons of the ester groups are the most deshielded, typically appearing in the 170-175 ppm region. The carbons of the methyl ester groups resonate around 52 ppm. The signals for the piperidine ring carbons (C2-C6) are found in the upfield region, generally between 25 and 60 ppm. The chemical shifts of C2 and C3 are influenced by the attached electron-withdrawing ester groups, causing them to appear further downfield compared to C4, C5, and C6.

| Assignment | ¹H NMR Typical Chemical Shift (δ, ppm) | ¹³C NMR Typical Chemical Shift (δ, ppm) |

| Piperidine Ring CH (C2, C3) | 2.8 - 3.5 | 50 - 60 |

| Piperidine Ring CH₂ (C4, C5, C6) | 1.5 - 3.2 | 25 - 50 |

| Ester Methyl (2 x -OCH₃) | ~3.7 (singlet) | ~52 |

| Ester Carbonyl (2 x C=O) | N/A | 170 - 175 |

| Amine Proton (N-H) | 1.5 - 3.0 (broad) | N/A |

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, which aids in confirming its molecular formula (C₉H₁₅NO₄, Mol. Wt.: 201.22 g/mol ). In electron ionization (ESI or EI) mass spectrometry, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 201.

The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for piperidine derivatives include alpha-cleavage adjacent to the nitrogen atom. For this compound, characteristic fragmentation would involve the loss of the methoxycarbonyl groups (-COOCH₃, 59 Da) or a methoxy (B1213986) group (-OCH₃, 31 Da).

| m/z Value | Possible Fragment | Description |

| 201 | [C₉H₁₅NO₄]⁺ | Molecular Ion (M⁺) |

| 170 | [M - OCH₃]⁺ | Loss of a methoxy group |

| 142 | [M - COOCH₃]⁺ | Loss of a methoxycarbonyl group |

| 114 | [M - 2xCOOCH₃ + H]⁺ | Loss of both methoxycarbonyl groups |

Infrared spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by absorptions corresponding to the amine, alkane, and ester moieties. A broad absorption band in the range of 3300-3500 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine. The C-H stretching vibrations of the aliphatic ring and methyl groups are observed between 2850 and 3000 cm⁻¹. The most prominent feature is the strong absorption band from the ester carbonyl (C=O) stretching vibration, which typically appears around 1735-1750 cm⁻¹. Additionally, C-O stretching vibrations from the ester groups are expected in the 1000-1300 cm⁻¹ region.

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

| N-H (Amine) | Stretch | 3300 - 3500 (broad) |

| C-H (Alkane) | Stretch | 2850 - 3000 |

| C=O (Ester) | Stretch | 1735 - 1750 (strong) |

| C-O (Ester) | Stretch | 1000 - 1300 |

This compound possesses two stereocenters at positions C2 and C3, meaning it can exist as two pairs of enantiomers (cis and trans diastereomers). High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for separating these enantiomers and determining the enantiomeric purity (or enantiomeric excess, ee) of a sample.

The separation relies on the differential interaction between the enantiomers and the chiral environment of the CSP. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD, Chiralpak AD), are commonly and effectively used for the resolution of racemic piperidine derivatives. nih.govmdpi.com The two enantiomers of a given diastereomer (e.g., (+)-cis and (-)-cis) will exhibit different retention times, allowing for their separation and quantification. This technique is indispensable for monitoring the success of asymmetric syntheses or chiral resolutions. researchgate.netnih.gov

X-ray Crystallography and Structural Analysis

X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the absolute conformation of the molecule in the solid state.

While a specific crystal structure for the parent compound this compound is not widely reported, studies on closely related substituted piperidines consistently show that the six-membered piperidine ring adopts a stable chair conformation. nih.govrsc.org This conformation minimizes torsional and steric strain.

In this chair form, the substituents at each carbon can occupy either an axial or an equatorial position.

For the trans-diastereomer , the thermodynamically more stable conformation would feature both bulky methoxycarbonyl groups in equatorial positions to minimize steric hindrance, particularly 1,3-diaxial interactions.

For the cis-diastereomer , the chair conformation necessitates that one methoxycarbonyl group occupies an equatorial position while the other is in an axial position. nih.gov

Single-crystal X-ray diffraction analysis of a suitable derivative would confirm this conformational preference and provide precise geometric parameters, definitively establishing the relative stereochemistry of the substituents. nih.gov

In terms of conformational analysis, the piperidine ring is known to adopt various conformations, most commonly a chair form, to minimize steric strain. The orientation of the two dimethyl carboxylate substituents at the 2 and 3 positions (either cis or trans) would significantly influence the preferred conformation and the energetic barrier to ring inversion. These conformational preferences are typically studied using Nuclear Magnetic Resonance (NMR) spectroscopy, analyzing coupling constants and Nuclear Overhauser effects, often in conjunction with computational modeling.